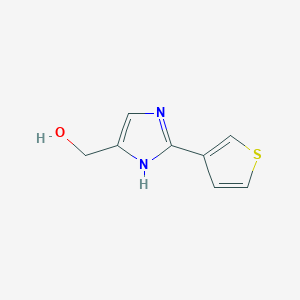
2-(3-Thienyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Thienyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Thienyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while substitution on the thiophene ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Thienyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Thienyl)imidazole-5-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Thienyl)imidazole-5-methanol
- 2-(4-Thienyl)imidazole-5-methanol
- 2-(3-Thienyl)imidazole-4-methanol
Uniqueness
2-(3-Thienyl)imidazole-5-methanol is unique due to the specific positioning of the thiophene and imidazole rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct properties and applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
(2-thiophen-3-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10) |
Clave InChI |
GWRMUTQGVXMZRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















